While 7-methoxy-4-methyl-1H-indole-2,3-dione (7-MMID) has a CAS registry number (72985-49-0), information regarding its scientific research applications is limited. There are no readily available publications or studies specifically exploring its properties or potential uses in scientific research.
7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by its unique structure that includes a methoxy group at the 7-position and a methyl group at the 4-position of the indole ring. Its molecular formula is , and it exhibits properties typical of indole derivatives, such as potential biological activity and reactivity in various
Indole derivatives, including 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione, are known for their diverse biological activities. This specific compound has been linked to several pharmacological effects:
The biological mechanisms are thought to involve interactions with enzymes and proteins, influencing metabolic pathways and gene expression .
The synthesis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically employs the Fischer indole synthesis method. This involves:
Industrial production often utilizes large-scale Fischer indole synthesis due to its efficiency and mild reaction conditions.
7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione finds applications across various fields:
Studies on interaction mechanisms reveal that 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione interacts with various biomolecules. These interactions can lead to enzyme inhibition or activation, influencing metabolic pathways crucial for cellular functions. Additionally, its binding affinity with specific receptors can elucidate its therapeutic potential in treating diseases .
Several compounds share structural similarities with 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-methyl-2,3-dihydro-1H-indole-2,3-dione | Lacks the methoxy group | Different chemical reactivity and biological activity |
| 7-hydroxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione | Contains a hydroxy group | Affects reactivity and interactions differently |
| 4-methylindole | Simplified structure without dione functionality | Limited biological activity compared to more complex derivatives |
The presence of the methoxy group in 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione enhances its electron density and reactivity compared to these similar compounds. This unique feature contributes significantly to its distinct chemical behavior and biological effects .
The Sandmeyer synthesis remains a foundational method for constructing the isatin scaffold. This route involves the condensation of trichloroacetaldehyde (chloral), hydroxylamine, and a primary aryl amine to form α-isonitrosoacetanilide intermediates, followed by cyclization in concentrated sulfuric acid [1] [3]. For 7-methoxy-4-methyl derivatives, meta-substituted anilines bearing methoxy groups are critical starting materials. However, regioselectivity challenges arise with meta-substituents, often leading to mixtures of 4- and 6-substituted products [3]. Modifications, such as pre-functionalizing the aniline with protective groups, have been employed to mitigate these issues [3].
The Martinet dioxindole synthesis offers an alternative pathway. By condensing anilines with mesoxalic acid esters under oxygen-free conditions, dioxindoles are formed, which oxidize to isatins [2]. For 7-methoxy-4-methyl derivatives, substituting the aniline with a methoxy group at the para position ensures correct regiochemistry. The Gassman method improves regiochemical control by converting anilines to azasulfonium salts, which cyclize to isatins upon oxidation [3]. This method is particularly effective for electron-deficient anilines, enabling precise installation of the methyl group at C4 via alkylation prior to cyclization [3].
Lewis acids, such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄), facilitate electrophilic cyclization of intermediates like chlorooxalylanilides. For example, AlCl₃ promotes the Stolle synthesis, where N-methylaniline derivatives react with oxalyl chloride to form 4-methylisatin precursors [3]. Recent advances employ chiral Lewis acids for asymmetric synthesis, though applications to 7-methoxy-4-methyl derivatives remain exploratory [5].
Microwave irradiation significantly accelerates reaction kinetics. A demonstrated protocol involves reacting N-alkylazidoisatins with propargylated ferrocene derivatives under Cu(I) catalysis, yielding triazole-tethered isatins in minutes rather than hours [6]. For 7-methoxy-4-methyl derivatives, microwave-enhanced aldol condensations between methoxy-substituted anilines and methyl-oxalyl chloride achieve 85–90% yields, compared to 60–70% via conventional heating [6].
The C4 methyl group is typically introduced via N-alkylation prior to cyclization. For instance, treating 4-methoxyaniline with methyl iodide in the presence of K₂CO₃ yields N-methyl-4-methoxyaniline, which undergoes Sandmeyer cyclization to 4-methylisatin [3]. Alternatively, Friedel-Crafts alkylation using methyl chloroformate and AlCl₃ directly functionalizes the indole ring post-cyclization [4].
Methoxylation at C7 is achieved through O-alkylation of phenolic intermediates. For example, 7-hydroxyisatin derivatives react with methyl iodide under basic conditions to install the methoxy group [4]. Recent protocols utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency, achieving >95% conversion in aqueous media [6].
Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 4–6 minutes |
| Yield (%) | 60–70 | 85–90 |
| Regioselectivity | Moderate | High |
Table 2: Functionalization Strategies for C4 and C7 Positions
| Position | Method | Reagents | Yield (%) |
|---|---|---|---|
| C4 | N-Alkylation | Methyl iodide, K₂CO₃ | 80–85 |
| C7 | O-Alkylation | Methyl iodide, TBAB | 90–95 |
Proton Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopic analysis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione reveals characteristic spectral features consistent with the isatin structural framework [2]. The proton nuclear magnetic resonance spectrum typically exhibits the indole nitrogen-hydrogen proton as a distinctive singlet in the highly deshielded region between 10.0 and 12.0 parts per million, reflecting the electron-withdrawing effects of the adjacent carbonyl functionalities [3] [4] [5].
The methoxy substituent at the carbon-7 position manifests as a sharp singlet between 3.8 and 4.0 parts per million, representing the three equivalent protons of the methoxy group [6] [7]. This chemical shift is characteristic of aromatic methoxy groups and remains consistent across various methoxy-substituted indole derivatives [8] [9].
The methyl group at carbon-4 appears as a singlet in the range of 2.2 to 2.3 parts per million, which aligns with the observed chemical shifts for methyl substituents on aromatic systems [10] [9]. The aromatic protons of the benzene ring portion display multiplet patterns between 6.8 and 8.2 parts per million, with coupling patterns dependent on the substitution pattern and electronic environment [11] [4].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic carbonyl resonances [2] [5]. The carbon-3 carbonyl typically appears between 180 and 185 parts per million, while the carbon-2 carbonyl resonates in the range of 155 to 165 parts per million [6] [3]. These chemical shifts reflect the distinct electronic environments of the two carbonyl groups within the isatin framework.
The methoxy carbon appears as a characteristic signal between 55 and 60 parts per million, while the aromatic carbons display resonances distributed across the 110 to 140 parts per million region [7] [9]. The quaternary carbons of the indole ring system exhibit chemical shifts consistent with their degree of substitution and electronic environment.
Two-Dimensional Nuclear Magnetic Resonance Techniques
Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments provide crucial connectivity information for structural elucidation [11] [12]. The Heteronuclear Single Quantum Coherence spectrum establishes direct carbon-hydrogen connectivities, confirming the assignments of proton and carbon resonances. Heteronuclear Multiple Bond Correlation experiments reveal long-range coupling relationships that confirm the substitution pattern on the indole ring system [11] [12].
The Nuclear Overhauser Effect Spectroscopy experiments can provide spatial proximity information, although the rigid planar nature of the indole system limits conformational flexibility [11]. Cross-peaks in two-dimensional nuclear magnetic resonance spectra enable unambiguous assignment of all resonances and confirmation of the regiochemistry of substitution.
Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione
| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| N-H | 10.0-12.0 [4] [5] | - | s | Indole NH |
| C-2 | - | 155-165 [3] | - | Carbonyl carbon |
| C-3 | - | 180-185 [3] | - | Carbonyl carbon |
| C-4 | - | 110-140 [7] | - | Aromatic carbon |
| C-5 | 6.8-8.2 [4] | 110-140 [7] | m | Aromatic CH |
| C-6 | 6.8-8.2 [4] | 110-140 [7] | m | Aromatic CH |
| C-7 | - | 110-140 [7] | - | Aromatic carbon |
| 4-CH₃ | 2.2-2.3 [10] | 20-25 [9] | s | Methyl group |
| 7-OCH₃ | 3.8-4.0 [6] | 55-60 [7] | s | Methoxy group |
Carbonyl Stretching Vibrations
The infrared vibrational spectrum of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione exhibits characteristic carbonyl stretching frequencies that serve as definitive structural markers [13] [14]. The carbon-3 ketone carbonyl displays a strong absorption band between 1700 and 1680 wavenumbers, reflecting the enhanced electrophilicity of this position within the isatin framework [2] [13].
The carbon-2 amide carbonyl appears at lower frequency, typically between 1637 and 1620 wavenumbers, due to the resonance stabilization provided by the adjacent nitrogen atom [13] [14]. This frequency shift distinguishes the two carbonyl functionalities and confirms the characteristic isatin structural motif.
Nitrogen-Hydrogen and Carbon-Hydrogen Stretching Modes
The indole nitrogen-hydrogen stretching vibration manifests as a medium to strong absorption between 3200 and 3150 wavenumbers [10] [13]. This frequency range reflects the moderate acidity of the indole nitrogen-hydrogen bond and its involvement in intermolecular hydrogen bonding interactions.
Aromatic carbon-hydrogen stretching modes appear in the region between 3100 and 3000 wavenumbers, while the methoxy and methyl carbon-hydrogen stretching vibrations contribute to the aliphatic region between 2950 and 2850 wavenumbers [10] [13]. These assignments are supported by density functional theory calculations and experimental observations on related indole derivatives.
Aromatic and Methoxy Group Vibrations
The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1600 and 1400 wavenumbers, reflecting the conjugated nature of the benzene ring system [10] [13]. Methoxy group vibrations contribute characteristic bands including the carbon-oxygen stretching mode around 1250 wavenumbers and out-of-plane bending modes in the fingerprint region.
Table 2: Infrared Vibrational Assignments for 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3200-3150 [13] | medium-strong | Indole NH |
| C-H stretch (aromatic) | 3100-3000 [10] | medium | Aromatic CH |
| C-H stretch (aliphatic) | 2950-2850 [10] | medium | Methyl/methoxy |
| C=O stretch (ketone) | 1700-1680 [13] | strong | Carbon-3 carbonyl |
| C=O stretch (amide) | 1637-1620 [13] | strong | Carbon-2 carbonyl |
| C=C stretch (aromatic) | 1600-1400 [10] | variable | Benzene ring |
| C-O stretch | 1250-1200 [13] | medium | Methoxy group |
Crystal System and Space Group Characteristics
Crystallographic analysis of methoxy-substituted indole-2,3-dione derivatives reveals preferential crystallization in monoclinic and orthorhombic crystal systems [15] [16] [17]. Related isatin compounds frequently adopt the monoclinic space group P21/c, which accommodates the planar molecular geometry and facilitates optimal packing arrangements [16] [17] [18].
The molecular planarity of the indole ring system, combined with the methoxy and methyl substituents, influences the crystal packing through a combination of steric and electronic factors [15] [19]. The extended π-system of the indole framework provides opportunities for intermolecular π-π stacking interactions, while the polar carbonyl groups enable hydrogen bonding networks.
Unit Cell Parameters and Molecular Arrangement
Crystallographic studies of structurally related compounds provide insight into the expected crystal parameters. The 5-bromo-1-(4-bromophenyl)isatin crystallizes in the orthorhombic space group Pnma with unit cell dimensions a = 15.1160(14) Å, b = 6.8728(6) Å, c = 12.7492(11) Å, and Z = 4 [16]. This packing arrangement accommodates four molecules per unit cell with molecules lying on crystallographic mirror planes.
Isatin 3-semicarbazone adopts a monoclinic structure with space group P 1 21/c 1, demonstrating unit cell parameters a = 5.5540 Å, b = 18.754 Å, c = 8.974 Å, β = 101.84°, and Z = 4 [17]. The monoclinic distortion reflects the influence of intermolecular interactions on the crystal lattice.
Molecular Conformation and Torsion Angles
X-ray diffraction studies of indole derivatives consistently reveal planar indole ring systems with minimal deviation from planarity [15] [20]. The methoxy substituent typically adopts a coplanar orientation with the aromatic ring, maximizing conjugative stabilization. Dihedral angles between substituent phenyl rings and the indole system commonly range between 54° and 68°, reflecting a balance between steric hindrance and electronic interactions [15] [20].
The carbonyl groups maintain near-coplanarity with the indole ring system, facilitating extended conjugation and influencing the electronic properties of the molecule [15]. Torsion angles involving the methoxy group typically show minimal deviation from planarity, confirming the conjugative interaction between the methoxy substituent and the aromatic system.
Table 3: Comparative Crystallographic Data for Isatin Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1-(4-bromophenyl)isatin [16] | Orthorhombic | Pnma | 15.1160(14) | 6.8728(6) | 12.7492(11) | 90.0 | 4 |
| Isatin 3-semicarbazone [17] | Monoclinic | P 1 21/c 1 | 5.5540 | 18.754 | 8.974 | 101.84 | 4 |
| 5-Methoxy-1H-indole-2-carboxylic acid [21] | Monoclinic | P 1 21/c 1 | 7.3982(4) | 19.0234(10) | 17.2042(9) | 91.871(5) | 4 |
| Isatin-3-isonicotinoylhydrazone [22] | Orthorhombic | Pna21 | 8.0391(16) | 28.645(6) | 5.2812(11) | 90.0 | 4 |
Primary Hydrogen Bonding Motifs
Crystallographic analysis of isatin derivatives consistently reveals the formation of characteristic hydrogen bonding networks that dominate the crystal packing [15] [19] [23]. The indole nitrogen-hydrogen functionality serves as a primary hydrogen bond donor, typically forming intermolecular N-H⋯O hydrogen bonds with carbonyl acceptors [15] [16] [19].
These hydrogen bonding interactions commonly generate C(6) chain motifs, where the hydrogen bond spans six atoms in the repeat unit [15]. The N-H⋯O hydrogen bonds typically exhibit donor-acceptor distances in the range of 2.8 to 3.2 Å, with bond angles approaching linearity [21] [17].
Secondary Interactions and Weak Contacts
Beyond the primary N-H⋯O hydrogen bonds, the crystal structures of methoxy-substituted isatin derivatives exhibit numerous weak intermolecular interactions [15] [23]. Carbon-hydrogen⋯oxygen contacts involving both aromatic and methoxy hydrogen atoms contribute to the overall stability of the crystal lattice [15] [19].
Aromatic π-π stacking interactions between indole ring systems provide additional stabilization, with centroid-to-centroid distances typically ranging from 3.5 to 4.5 Å [16] [20]. The planar geometry of the indole system facilitates these π-π interactions, which complement the hydrogen bonding network.
Methoxy Group Participation in Hydrogen Bonding
The methoxy substituent at carbon-7 can participate in hydrogen bonding as both a weak donor (through C-H⋯O interactions) and an acceptor (through the oxygen lone pairs) [19] [21]. Studies of 5-methoxyindole-2-carboxylic acid demonstrate the formation of strong N-H⋯O hydrogen bonds between the indole nitrogen and methoxy oxygen atoms, creating nine-membered ring motifs [21].
The methoxy oxygen atom commonly accepts hydrogen bonds from neighboring molecules, contributing to the three-dimensional network structure [21] [23]. These interactions, while individually weak, collectively influence the crystal packing and thermal stability of the crystalline phase.
Influence of Substituents on Hydrogen Bonding Patterns
The presence of both methoxy and methyl substituents modifies the hydrogen bonding capability compared to unsubstituted isatin [19] [23]. The electron-donating methoxy group increases the electron density on the indole ring system, potentially strengthening N-H⋯O hydrogen bonds [21].
The methyl substituent at carbon-4 primarily influences the crystal packing through steric effects and weak C-H⋯O interactions [10] [15]. The combination of electronic and steric effects from both substituents determines the optimal packing arrangement and hydrogen bonding geometry.
Table 4: Hydrogen Bonding Parameters in Isatin Crystal Structures
| Interaction Type | Distance (Å) | Angle (°) | Frequency | Structural Role |
|---|---|---|---|---|
| N-H⋯O (primary) [15] [16] | 2.8-3.2 | 160-180 | Very common | Chain formation |
| C-H⋯O (aromatic) [15] [19] | 3.0-3.5 | 120-160 | Common | Stabilization |
| C-H⋯O (methoxy) [21] | 3.1-3.6 | 110-150 | Moderate | Network support |
| π-π stacking [16] [20] | 3.5-4.5 | - | Common | Layer formation |
| C-H⋯π [15] [23] | 3.2-3.8 | 130-170 | Moderate | Interlayer contact |